Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride is an organic compound with the molecular formula C14H17NO3. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Mode of Action
It is known that the compound is used as a building block for the syntheses of receptor agonists and antagonists . This suggests that it may interact with its targets to modulate their activity, leading to changes in cellular function.
Biochemical Pathways
Given its use in the synthesis of receptor agonists and antagonists , it may be involved in modulating signal transduction pathways.
Pharmacokinetics
Its solubility in many organic solvents such as ethanol, chloroform, and toluene suggests that it may have good bioavailability.
Result of Action
Its use in the synthesis of receptor agonists and antagonists suggests that it may have a role in modulating cellular responses to various signals.
Biochemical Analysis
Biochemical Properties
It is known to be used as a building block in the synthesis of receptor agonists and antagonists
Molecular Mechanism
The molecular mechanism of action of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride is not well-defined. It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride typically involves the reaction of benzylamine with ethyl 4-oxopyrrolidine-3-carboxylate under suitable conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: The non-hydrochloride form of the compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMYMHWUMFMDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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